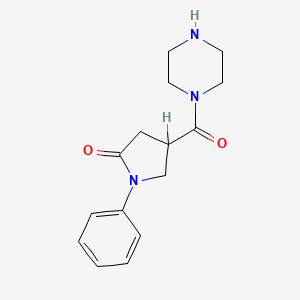

1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-14-10-12(15(20)17-8-6-16-7-9-17)11-18(14)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMYDGKWBMRMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of acyclic precursors under specific conditions . For instance, the reaction of 1-phenylpiperidine with copper acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere at 80°C for 12 hours can yield the desired pyrrolidinone derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.

Substitution: The phenyl and piperazine groups can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Copper acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of this compound may exhibit dipeptidyl peptidase IV (DPP-4) inhibitory activity, which is crucial in the management of type 2 diabetes. DPP-4 inhibitors are known for their ability to enhance incretin levels, leading to improved glycemic control with a lower risk of hypoglycemia. For instance, studies on similar compounds have shown significant reductions in plasma glucose levels in diabetic models, suggesting that 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one could be developed as a therapeutic agent for diabetes management .

Antipsychotic Potential

The piperazine moiety in the structure is often associated with antipsychotic activity. Compounds containing piperazine have been explored for their efficacy in treating schizophrenia and other mood disorders. Preliminary studies suggest that modifications in the piperazine ring can lead to enhanced binding affinity to serotonin receptors, which are crucial targets in the treatment of psychiatric conditions .

Antimicrobial Properties

Certain analogs of this compound have demonstrated antimicrobial activity against various pathogens. The presence of the phenyl group enhances lipophilicity, allowing better membrane penetration and interaction with bacterial cell targets. This property can be harnessed for developing new antibacterial agents .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidinone core, piperazine moiety | Potential DPP-4 inhibitor |

| 4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-one | Similar core with pyrazole substitution | DPP-4 inhibition for diabetes treatment |

| 5-(hetero-)aryl substituted 1-H-pyrrole derivatives | Variability in aryl substituents | Antimicrobial activity |

Case Study 1: DPP-4 Inhibition

In a study published by Elsevier, a related compound demonstrated potent DPP-4 inhibition leading to significant reductions in blood glucose levels in Zucker fatty rats. The structural similarities suggest that this compound could offer similar benefits .

Case Study 2: Antipsychotic Effects

Research on piperazine derivatives has shown promising results in modulating serotonergic pathways. A study indicated that certain modifications led to increased efficacy in animal models for treating anxiety and depression, establishing a potential pathway for further exploration of this compound's therapeutic effects .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one with structurally and functionally related pyrrolidin-2-one derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives

Structural and Electronic Differences

- Piperazine Linkage: Unlike S-61 and S-73, which use a butyl chain to connect the piperazine ring, the target compound employs a direct carbonyl linkage.

- Aromatic Substitution : The phenyl group at C1 contrasts with fluorophenyl () or cyclopentyl () substituents in analogs. The absence of electron-withdrawing groups (e.g., fluorine) may reduce metabolic stability compared to fluorinated derivatives .

- Ring Systems : The thiazepane-thiophene system in introduces sulfur atoms, which alter electronic properties and bioavailability compared to the target’s piperazine-carbonyl group .

Physicochemical Properties

- Solubility : The piperazine group enhances aqueous solubility compared to purely lipophilic analogs like 1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one .

- logP : Estimated logP for the target compound is ~2.5 (moderate lipophilicity), intermediate between the hydrophilic S-61 (logP ~1.8) and the more hydrophobic thiophene derivative (logP ~3.1) .

Biological Activity

1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, which includes a pyrrolidinone core and a piperazine moiety, suggests interactions with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 276.34 g/mol. The compound features a unique combination of functional groups that may influence its biological activity.

Antidepressant Effects

Research has shown that derivatives of piperazine compounds exhibit serotonin (5-HT) reuptake inhibition, which is crucial for antidepressant activity. A study on related compounds demonstrated that certain derivatives could significantly inhibit serotonin reuptake in vitro, leading to increased serotonin levels and potential antidepressant effects in vivo .

The proposed mechanisms through which this compound exerts its effects include:

- Serotonin Reuptake Inhibition : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission.

- Receptor Modulation : The structural components suggest potential binding to various receptors, including dopamine and adrenergic receptors, which could mediate mood regulation and anxiety relief.

Case Studies

A series of studies have evaluated the biological activity of related piperazine derivatives. For instance, one study synthesized several 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives and assessed their pharmacokinetic properties and stability in human liver microsomes. The most promising compound displayed potent serotonin reuptake inhibition and favorable pharmacokinetic characteristics .

Comparative Analysis

To better understand the unique attributes of this compound, we can compare it to structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one | Contains a thiazole ring instead of thiophene | Potential use in PET imaging |

| Pyrrole substituted 2-indolinone derivatives | Similar core structure but different substituents | Modulates protein kinase activity |

| 5-(hetero-)aryl substituted 1-H-pyrrole derivatives | Variability in aryl substituents | Known for acid secretion inhibition |

This table illustrates the distinctive features of this compound compared to other compounds with similar structures.

Q & A

Q. What are the key synthetic routes and optimization strategies for 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyrrolidin-2-one core with a phenyl group and piperazine carbonyl moiety. Key steps may include:

-

Amide bond formation : Use of coupling agents like EDCI/HOBt under anhydrous conditions to link the piperazine and pyrrolidinone moieties .

-

Solvent and temperature optimization : Refluxing in polar aprotic solvents (e.g., DMF or ethanol) enhances reaction efficiency. For example, refluxing at 80–100°C in ethanol improved yields in analogous pyrrolidinone syntheses .

-

Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the pure compound .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | EDCI/HOBt, DMF, RT | 65–75 | |

| Cyclization | Ethanol, reflux | 80–85 | |

| Purification | SiO₂ column, EtOAc/Hexane (3:7) | >95% purity |

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups) and the piperazine carbonyl (δ ~165–170 ppm for C=O) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 342.1812 for C₁₉H₂₄N₃O₂) .

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the phenyl and piperazine groups .

Advanced Research Questions

Q. How does structural modification of the piperazine moiety affect pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by:

-

Substituent variation : Introducing electron-withdrawing groups (e.g., nitro in 1-(2-methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one) enhances receptor binding affinity, as seen in analogous compounds .

-

Bioisosteric replacement : Replacing piperazine with pyrrolidine alters pharmacokinetics (e.g., logP and solubility) .

-

In vitro assays : Test modified analogs against target receptors (e.g., beta-3 adrenergic receptors) using radioligand binding assays .

- Data Table :

| Modification | Biological Activity (IC₅₀) | Key Finding | Reference |

|---|---|---|---|

| 4-Nitrophenyl substitution | 12 nM (beta-3 AR) | Enhanced agonism | |

| Piperazine → pyrrolidine | 85 nM (beta-3 AR) | Reduced selectivity |

Q. What strategies resolve contradictions in solubility and stability data across studies?

- Methodological Answer : Discrepancies often arise from:

- Solvent systems : Use standardized solvents (e.g., DMSO for stock solutions) and measure logP via shake-flask method .

- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytically labile groups (e.g., amide bonds) .

- Analytical cross-validation : Compare HPLC (UV detection) with LC-MS to confirm degradation products .

Q. How can computational modeling predict metabolic pathways?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- Metabolite prediction : Software like MetaSite identifies likely oxidation sites (e.g., piperazine N-methylation) .

- In vitro validation : Incubate with liver microsomes and analyze via LC-MS/MS .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating neuropharmacological potential?

- Methodological Answer :

- Rodent models : Use forced swim tests (FST) for antidepressant activity or Morris water maze for cognitive effects. Dose ranges (10–50 mg/kg, IP) are derived from structurally similar piperazine derivatives .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.